Ethyl Di-o-tolylphosphonoacetate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Di-o-tolylphosphonoacetate can be synthesized through a reaction involving ethyl bromoacetate and di-o-tolylphosphine oxide in the presence of a base such as sodium hydride (NaH). The reaction typically takes place in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl Di-o-tolylphosphonoacetate primarily undergoes substitution reactions, particularly in the Horner-Wadsworth-Emmons reaction to form alkenes. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Sodium hydride (NaH) in THF at low temperatures (e.g., -78°C to -20°C).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions include alkenes from the Horner-Wadsworth-Emmons reaction and various oxidized or reduced derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl Di-o-tolylphosphonoacetate has a variety of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds.

Biology: Employed in the synthesis of biologically active molecules and intermediates.

Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl Di-o-tolylphosphonoacetate in the Horner-Wadsworth-Emmons reaction involves the formation of a phosphonate carbanion intermediate, which then reacts with an aldehyde or ketone to form an alkene. The reaction proceeds through a series of nucleophilic addition and elimination steps, ultimately resulting in the formation of the desired product .

Comparison with Similar Compounds

Ethyl Di-o-tolylphosphonoacetate can be compared with other phosphonate esters used in similar reactions:

Diethyl phosphonoacetate: Similar in reactivity but with different steric and electronic properties.

Dimethyl phosphonoacetate: Another related compound with distinct reactivity and applications.

Benzyl dimethylphosphonoacetate: Used in similar synthetic applications but with different substituents affecting its reactivity.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain synthetic applications.

Biological Activity

Ethyl Di-o-tolylphosphonoacetate (EDTPA) is a phosphonate compound that has garnered interest for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

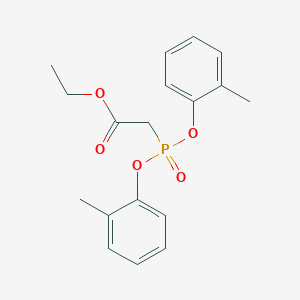

EDTPA is characterized by the following chemical structure:

- Chemical Formula: CHOP

- Molecular Weight: 348.33 g/mol

- CAS Number: 188945-41-7

This compound is primarily used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which facilitates the formation of alkenes from aldehydes or ketones.

1. Antimicrobial Activity

Recent studies have demonstrated that EDTPA exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing inhibition zones ranging from 20.0 ± 0.5 mm to 24.5 ± 0.3 mm. This activity was notably higher than that of gentamicin, a common antibiotic, which showed inhibition diameters of 10.0 ± 0.2 mm to 19.1 ± 0.8 mm .

2. Antioxidant Properties

The antioxidant capacity of EDTPA has been assessed using multiple assays:

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH• Scavenging | 98.82 ± 1.01 |

| ABTS•+ Scavenging | 4.20 ± 0.13 |

| Phenanthroline | 21.22 ± 0.59 |

| FRAP | 94.09 ± 1.40 |

In comparison, standard antioxidants like ascorbic acid and Trolox exhibited lower IC values, indicating that while EDTPA has antioxidant activity, it is less potent than these established antioxidants .

3. Enzyme Inhibition

EDTPA has been investigated for its potential to inhibit specific enzymes involved in various biochemical pathways. In vitro studies indicated that it could inhibit abscisic acid (ABA) hydroxylase, an enzyme critical in plant hormone regulation . This inhibition suggests potential applications in agricultural biotechnology for enhancing plant stress resistance.

The mechanisms underlying the biological activities of EDTPA are not fully elucidated but are believed to involve:

- Reactive Oxygen Species (ROS) Scavenging: EDTPA's antioxidant properties may stem from its ability to neutralize ROS, thereby protecting cellular components from oxidative damage.

- Enzyme Binding: The structural characteristics of EDTPA allow it to interact with various enzymes, potentially altering their activity and influencing metabolic pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, EDTPA was tested against several pathogenic bacteria including Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response where higher concentrations of EDTPA led to increased antibacterial activity, suggesting its potential as a natural preservative or therapeutic agent in treating bacterial infections .

Case Study 2: Antioxidant Activity Assessment

An evaluation of EDTPA's antioxidant capacity was conducted using various in vitro assays such as DPPH• and ABTS•+ scavenging tests. The results indicated that while EDTPA possesses antioxidant properties, further modifications or combinations with other compounds may enhance its efficacy .

Properties

IUPAC Name |

ethyl 2-bis(2-methylphenoxy)phosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21O5P/c1-4-21-18(19)13-24(20,22-16-11-7-5-9-14(16)2)23-17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGWWFFVZDOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442275 | |

| Record name | Ethyl Di-o-tolylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188945-41-7 | |

| Record name | Ethyl Di-o-tolylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.